Cas no 2294-43-1 (1-bromo-4-(prop-2-en-1-yl)benzene)

1-Bromo-4-(prop-2-en-1-yl)benzene is a brominated aromatic compound featuring an allyl substituent, making it a versatile intermediate in organic synthesis. Its molecular structure, combining a reactive bromine atom and an allyl group, allows for selective functionalization via cross-coupling reactions, nucleophilic substitutions, or further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for constructing complex molecules. Its stability under standard conditions ensures ease of handling, while its well-defined reactivity profile enables precise modifications. Suitable for use in palladium-catalyzed reactions, it is a valuable building block for synthesizing advanced materials and bioactive compounds.
1-bromo-4-(prop-2-en-1-yl)benzene structure
2294-43-1 structure
Product Name:1-bromo-4-(prop-2-en-1-yl)benzene
CAS No:2294-43-1
MF:C9H9Br
MW:197.071761846542
MDL:MFCD01319542
CID:274940
PubChem ID:137529
Update Time:2025-06-10

1-bromo-4-(prop-2-en-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-bromo-4-(2-propen-1-yl)-
    • 3-(4-Bromophenyl)-1-propene
    • 4-(PROP-1-EN-3-YL)BROMOBENZENE
    • 1-allyl-4-bromobenzene
    • 1-bromo-4-(prop-2-enyl)benzene
    • 3-(4-Bromophenyl)prop-1-ene
    • 3-(p-bromophenyl)propylene
    • 3-(p-bromophenyl)-propylene
    • 4-(2-propenyl)bromobenzene
    • 4-bromo(prop-2-enyl)benzene
    • AC1L3ASI
    • Benzene, 1-bromo-4-(2-propenyl)-
    • CTK4F0519
    • SureCN648420
    • 1-bromo-4-(prop-2-en-1-yl)benzene
    • SCHEMBL10110637
    • 1-bromo-4-prop-2-enylbenzene
    • MFCD01319542
    • Benzene, 1-bromo-4-(2-propen-1-yl)-
    • 3-(4-bromophenyl )-1-propene
    • 1-allyl-4-bromo-benzene
    • SCHEMBL648420
    • 2294-43-1
    • 4-allylbromobenzene
    • 1-Ally1-4-bromobenzene
    • F70168
    • EN300-208841
    • DTXSID80177481
    • 1-bromo-4-prop-2-enyl-benzene
    • 4-allyl-bromobenzene
    • BS-22069
    • AKOS016016679
    • LIGHOIDTGDLAKK-UHFFFAOYSA-N
    • MDL: MFCD01319542
    • Inchi: 1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2
    • InChI Key: LIGHOIDTGDLAKK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CC=C

Computed Properties

  • Exact Mass: 195.98877
  • Monoisotopic Mass: 195.989
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.2690
  • Boiling Point: 222.78°C (rough estimate)
  • Flash Point: 90.8°C
  • Refractive Index: 1.5590
  • PSA: 0
  • LogP: 3.17760

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1-bromo-4-(prop-2-en-1-yl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:2294-43-1)1-bromo-4-(prop-2-en-1-yl)benzene
Order Number:A1149535
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:10
Price ($):300.0
Email:sales@amadischem.com

Additional information on 1-bromo-4-(prop-2-en-1-yl)benzene

Introduction to 1-bromo-4-(prop-2-en-1-yl)benzene (CAS No. 2294-43-1)

1-bromo-4-(prop-2-en-1-yl)benzene, identified by its Chemical Abstracts Service (CAS) number 2294-43-1, is a significant organic compound widely utilized in the field of pharmaceutical and chemical research. This compound, featuring a brominated aromatic ring substituted with an allyl group, exhibits unique chemical properties that make it valuable in synthetic chemistry and as an intermediate in the development of various bioactive molecules.

The molecular structure of 1-bromo-4-(prop-2-en-1-yl)benzene consists of a benzene ring with a bromine atom at the 1-position and an allyl group at the 4-position. This arrangement imparts reactivity that is useful in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental in constructing complex organic molecules. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its versatility in chemical transformations.

In recent years, 1-bromo-4-(prop-2-en-1-yl)benzene has garnered attention in the pharmaceutical industry due to its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged its reactivity to develop novel compounds with potential therapeutic applications. For instance, studies have explored its use in generating derivatives that exhibit anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to undergo selective functionalization makes it a valuable building block in medicinal chemistry.

One of the most compelling aspects of 1-bromo-4-(prop-2-en-1-yl)benzene is its utility in the synthesis of heterocyclic compounds. Heterocycles are integral to many drugs and natural products, and this compound provides a straightforward route to introduce bromine and allyl functionalities into these structures. Recent advancements in catalytic systems have further enhanced the efficiency of these transformations, allowing for more streamlined synthetic routes. For example, palladium-catalyzed reactions with this compound have been optimized to produce complex heterocycles with high yields and selectivity.

The compound’s applications extend beyond pharmaceuticals into materials science and agrochemicals. In materials science, 1-bromo-4-(prop-2-en-1-yl)benzene has been used to develop organic semiconductors and liquid crystals due to its conjugated system and ability to form stable radicals. In agrochemicals, derivatives of this compound have shown promise as intermediates for pesticides and herbicides, contributing to more effective crop protection strategies.

From a research perspective, 1-bromo-4-(prop-2-en-1-yl)benzene continues to be a subject of investigation due to its unique reactivity and structural features. Researchers are exploring new methodologies to enhance its utility in synthetic chemistry, including developing more sustainable catalysts and reaction conditions. Additionally, computational studies have been employed to predict the behavior of this compound in various reactions, aiding in the design of efficient synthetic strategies.

The safety profile of 1-bromo-4-(prop-2-en-1-yl)benzene is another critical consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through the use of appropriate personal protective equipment (PPE). These measures are essential for maintaining both operator safety and the integrity of experimental results.

In conclusion, 1-bromo-4-(prop-2-en-1-yl)benzene (CAS No. 2294-43-1) is a versatile organic compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it indispensable in synthetic chemistry research. As advancements continue to emerge in catalytic systems and computational methods, the utility of this compound is expected to grow even further, solidifying its importance in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:2294-43-1)1-bromo-4-(prop-2-en-1-yl)benzene
A1149535
Purity:99%
Quantity:1g
Price ($):300.0
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